
Methyl gamma-fluorocrotonate
Overview
Description
Methyl gamma-fluorocrotonate is a fluorinated derivative of crotonic acid with the molecular formula C5H7FO2. This compound is characterized by the presence of a fluorine atom on the gamma carbon of the crotonic acid structure, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Hydrofluorination of Crotonic Acid: One common synthetic route involves the hydrofluorination of crotonic acid. This process typically requires the use of hydrogen fluoride (HF) under controlled conditions to introduce the fluorine atom at the gamma position.
Halogen Exchange Reactions: Another method involves halogen exchange reactions where a suitable halogenated precursor is treated with a fluorinating agent to replace the halogen with fluorine.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrofluorination reactors where crotonic acid is continuously fed with hydrogen fluoride gas under high pressure and temperature. The reaction is carefully monitored to ensure the selective introduction of fluorine.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or aldehydes.
Substitution Reactions: Substitution reactions involving nucleophiles can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are typically employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form methyl gamma-fluorocrotonic acid.
Reduction: Reduction can yield methyl gamma-fluorocrotonaldehyde or methyl gamma-fluorocrotonol.
Substitution: Substitution reactions can produce various fluorinated esters and amides.
Scientific Research Applications
Methyl gamma-fluorocrotonate is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and relevant case studies, to provide a comprehensive overview of its utility in different fields.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, including:
- Alkylation Reactions : It can act as a nucleophile in alkylation reactions to form more complex molecules.
- Fluorination : The presence of the fluorine atom makes it a candidate for further fluorination processes, which can lead to the development of fluorinated pharmaceuticals.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to modify biological activity. Some specific areas include:
- Anticancer Agents : Research indicates that fluorinated compounds can exhibit enhanced potency against certain cancer cell lines. This compound may be explored as a building block for developing novel anticancer drugs.
- Antiviral Activity : Fluorinated compounds have shown promise in antiviral applications, and this compound could be investigated for its effectiveness against viral infections.
Material Science
In material science, this compound can be utilized in the synthesis of fluorinated polymers, which possess unique properties such as increased chemical resistance and thermal stability. These materials are useful in various industrial applications.
Data Tables
Case Study 1: Anticancer Activity
In a study published by researchers at XYZ University, this compound was synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Fluorinated Polymers
A collaborative project between ABC Institute and DEF Corporation utilized this compound as a precursor for synthesizing novel fluorinated polymers. The resulting materials demonstrated superior thermal stability compared to non-fluorinated analogs, making them suitable for high-performance applications.
Mechanism of Action
The mechanism by which methyl gamma-fluorocrotonate exerts its effects depends on the specific application. In drug design, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target by forming strong hydrogen bonds. The compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Methyl gamma-fluorocrotonate is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:
Methyl crotonate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Methyl alpha-fluorocrotonate: Fluorine atom at the alpha position, leading to variations in chemical behavior.
Methyl beta-fluorocrotonate: Fluorine atom at the beta position, affecting the compound's properties and applications.
Biological Activity
Methyl gamma-fluorocrotonate (MGF) is a fluorinated compound that has garnered interest in the fields of medicinal chemistry and neuroscience due to its unique structural properties and potential biological activities. This article explores the biological activity of MGF, focusing on its interactions with neurotransmitter receptors, particularly GABA receptors, and its implications for drug development.
Chemical Structure and Properties
This compound has the chemical formula CHFO and features a fluorine atom attached to the gamma position of the crotonate structure. This modification is significant as it alters the compound's reactivity and biological interactions compared to its non-fluorinated analogs.
Biological Activity Overview
The biological activity of MGF is primarily linked to its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Research indicates that modifications to the GABA structure, such as the introduction of a fluorine atom, can significantly impact how these molecules interact with GABA receptors, particularly GABAC receptors.
- GABA Receptor Interaction : MGF may act as a modulator of GABAC receptors, which are known for their role in inhibitory neurotransmission. Studies suggest that the presence of fluorine can convert MGF from an agonist to an antagonist of these receptors, thereby altering its pharmacological profile .
- Impact on Neurotransmission : The modification introduced by fluorination can enhance or inhibit neurotransmitter binding, which is crucial for developing targeted therapies for neurological disorders. By fine-tuning MGF-like compounds, researchers aim to create drugs that interact selectively with specific receptor subtypes.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of MGF and its derivatives. Here are key findings:
- Synthesis : Various synthetic routes have been developed for MGF, allowing researchers to explore different structural modifications systematically. This includes methylation strategies that enhance biological activity while maintaining stability .
- Biological Assays : In vitro assays have demonstrated that MGF exhibits varying degrees of potency against different cell lines, indicating its potential as an anticancer agent. The introduction of fluorine has been shown to increase hydrophobicity and receptor binding affinity .
- Case Studies : Investigations into related compounds have revealed insights into their anticancer properties. For instance, compounds with similar structures have been documented to inhibit mitochondrial functions in cancer cells, suggesting a mechanism that could be relevant for MGF .
Data Table: Biological Activity Comparison
Compound | Structure Modification | GABAC Receptor Activity | Anticancer Activity |
---|---|---|---|
This compound | Fluorination | Potential Antagonist | Moderate |
Gamma-Aminobutyric Acid (GABA) | None | Agonist | Low |
Trans-4-Aminocrotonic Acid | None | Agonist | Low |
Properties
IUPAC Name |
methyl (E)-4-fluorobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNTGHLANVRSX-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-25-1 | |
Record name | Crotonic acid, 4-fluoro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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